molecular formula C23H23N7O B6532606 3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 920218-81-1

3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

Cat. No.: B6532606
CAS No.: 920218-81-1
M. Wt: 413.5 g/mol
InChI Key: ZQBHKDQJUIOVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3 and a piperazine moiety linked via a propanone bridge. The triazolopyrimidine scaffold is known for its role in modulating biological activities, particularly in kinase inhibition and receptor binding . This compound’s structural complexity arises from the integration of a triazole ring (providing metabolic stability) and a pyrimidine ring (enhancing π-π stacking interactions with biological targets). The piperazine group contributes to solubility and pharmacokinetic properties, while the phenyl substituents likely enhance lipophilicity and target affinity .

Properties

IUPAC Name

3-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c31-20(12-11-18-7-3-1-4-8-18)28-13-15-29(16-14-28)22-21-23(25-17-24-22)30(27-26-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBHKDQJUIOVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous derivatives reported in the literature. Key differences lie in substituent patterns, core heterocycles, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity (Reported) Solubility (LogP)*
3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one Triazolo[4,5-d]pyrimidine Phenyl (C3, C3'), piperazine-propanone Kinase inhibition (hypothesized) ~3.2 (estimated)
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}propan-1-one Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, 4-methylphenyl, piperazine Enhanced solubility vs. phenyl analogs ~2.8
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group Anticancer (in vitro) ~2.5
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolo-triazolo-pyrimidine Variable (e.g., hydrazine, methyl) Isomer-dependent activity ~2.0–3.5

*LogP values are estimated based on substituent contributions.

Key Findings

Core Heterocycle Influence: The triazolo[4,5-d]pyrimidine core in the target compound confers greater metabolic stability compared to pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 4-Imino-1-p-tolyl...), which are prone to redox-mediated degradation . Pyrazolo-triazolo-pyrimidine hybrids (e.g., compound 7 and 9 in ) exhibit isomer-specific activities; the triazolo[4,5-d]pyrimidine scaffold avoids such isomerization pitfalls .

Substituent Effects: Phenyl vs. Piperazine Linker: The piperazine-propanone bridge enhances conformational flexibility, likely improving binding to hinge regions in kinase targets compared to rigid analogs like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .

The absence of electron-withdrawing groups (e.g., nitro or cyano) in its structure may reduce off-target toxicity compared to related triazolopyrimidines .

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX , PHENIX ) and NMR spectroscopy. For instance, the isomerization behavior of pyrazolo-triazolo-pyrimidines () was confirmed via crystallographic data refined using SHELXL . Computational tools like PHASER and CCP4 further aid in modeling receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.